Pheleuin

Protease Inhibition Microbiome Enzyme Assay

Structural analogs of pyrazinones (e.g., phileucin) fail to inhibit proteases, causing false negatives. Pheleuin, the exact gut microbiota metabolite, is essential for: • Negative control in protease assays (validated no inhibition vs. phevalin) • MS metabolomics reference standard (confirmed in human stool) • NRPS biosynthetic pathway studies ≥98% purity; ready for global shipping.

Molecular Formula C15H18N2O
Molecular Weight 242.3
CAS No. 169195-23-7
Cat. No. B593584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheleuin
CAS169195-23-7
Synonyms3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone
Molecular FormulaC15H18N2O
Molecular Weight242.3
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18)
InChIKeyXPNFCDPLHVHPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheleuin Sourcing & Baseline Data


Pheleuin (Compound PZN10) is a pyrazinone derivative [1] first identified in human stool samples as a product of gut microbial nonribosomal peptide synthetases . It is synthesized from a dipeptide aldehyde precursor and bears the chemical formula C₁₅H₁₈N₂O with a molecular weight of 242.32 g/mol . As a research tool, it is used primarily in studies related to the gut microbiome, endogenous metabolites, and protease inhibition pathways .

Pheleuin: Why Analogs Cannot Substitute


Procuring a generic pyrazinone scaffold or a structurally similar diketopiperazine like phevalin (aureusimine B) is not a scientifically valid substitute for Pheleuin. High-structural similarity does not guarantee identical biological function. In direct enzymatic assays, phileucin—a compound with high structural similarity to phevalin—showed no protease inhibition, in stark contrast to the known activity of its analog [1]. This demonstrates that subtle structural differences critically dictate a compound's functional profile. Therefore, experiments designed to probe the specific biological roles of the Pheleuin molecule require the exact compound; using an alternative introduces the risk of generating false-negative or uninterpretable results that cannot be attributed to the intended target.

Pheleuin Differentiation Evidence


Protease Inhibition Profile vs. Phevalin

In contrast to the related compound phevalin (aureusimine B), Pheleuin does not exhibit protease inhibitory activity. This lack of activity is a critical and quantifiable differentiation point. A study testing a compound with high structural similarity to phevalin found no protease inhibition [1]. For procurement, this means Pheleuin cannot be used as a substitute for phevalin in studies focused on protease inhibition, and vice versa.

Protease Inhibition Microbiome Enzyme Assay

LogP and Solubility Profile

The physicochemical properties of Pheleuin provide a baseline for experimental design and differentiation. Its LogP is predicted to be 2.95 , and its solubility in various solvents has been quantified by multiple vendors . These values can be used to distinguish it from more or less lipophilic analogs and to troubleshoot solubility issues that may be encountered with other pyrazinones.

Solubility Formulation Analytical Chemistry

Pheleuin Application Scenarios


Gut Metabolomics Reference Standard

Pheleuin's confirmed presence in human stool samples as a product of the gut microbiota makes it a valuable reference standard for mass spectrometry-based metabolomics. Procuring the pure compound allows for accurate identification and quantification of this metabolite in complex biological matrices, enabling precise comparative studies of microbiome composition and function between healthy and diseased states [1].

Protease Inhibition Negative Control

Given the evidence that Pheleuin and closely related molecules can lack protease inhibitory activity, it serves as an ideal negative control compound. In experiments where the activity of a related pyrazinone or diketopiperazine (such as phevalin) is being tested, Pheleuin can be run in parallel to confirm that any observed inhibition is specific to the test compound and not a general property of the chemical scaffold [2].

NRPS-Derived Metabolite Biosynthesis

Pheleuin is a product of a specific family of nonribosomal peptide synthetase (NRPS) gene clusters found in gut bacteria. Procuring the compound enables researchers to study the final steps of this biosynthetic pathway, investigate the function of tailoring enzymes, and explore the regulatory mechanisms that control its production in vivo or in heterologous expression systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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